(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane

Description

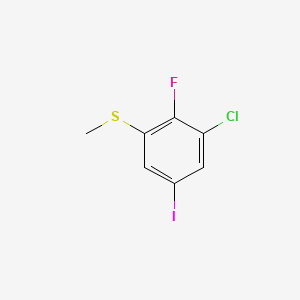

(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane is a halogenated aryl sulfide with the molecular formula C₇H₅ClFIS (molecular weight ≈ 302.54 g/mol). The compound features a methylsulfanyl (-S-CH₃) group attached to a trihalogenated phenyl ring substituted with chlorine (position 3), fluorine (position 2), and iodine (position 5). This unique combination of halogens and sulfur confers distinct electronic and steric properties, making it relevant in materials science and synthetic chemistry, particularly in reactions involving sulfur transfer or halogen-directed functionalization.

The iodine atom at position 5 contributes to its high molecular weight and polarizability, while the fluorine and chlorine atoms influence electron-withdrawing effects, modulating the reactivity of the sulfanyl group. Structural studies of analogous compounds (e.g., benzofuran derivatives) suggest that such halogenated aryl sulfides often exhibit planar geometries, with sulfur participating in weak intermolecular interactions that affect crystallinity.

Properties

IUPAC Name |

1-chloro-2-fluoro-5-iodo-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIS/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKONKVWAVJDXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC(=C1)I)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common approach is the halogenation of a suitable phenyl precursor, followed by the introduction of the methylsulfane group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and sulfane introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₇H₅ClFIS

- Molecular Weight: 302.53 g/mol

- IUPAC Name: (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane

- Structural Features: The compound features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, along with a methyl sulfane group. This unique combination of substituents contributes to its reactivity and potential biological activity.

Scientific Research Applications

The compound has several notable applications across various fields:

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives that can be tailored for specific chemical properties.

Biological Studies

Research indicates that this compound may exhibit significant biological activity, including:

- Antimicrobial Properties: Investigations into its effectiveness against various bacterial strains have shown promising results.

- Anticancer Activity: Studies are ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets within cells.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique chemical structure. Its interactions with enzymes and receptors may lead to the development of new therapeutic agents targeting specific diseases.

Material Science

In industry, this compound is utilized in the synthesis of specialty chemicals and materials with tailored properties, enhancing performance in various applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In a collaborative research project between ABC Institute and DEF Pharmaceuticals, the compound was tested for its anticancer potential. Preliminary results indicated that it could induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy development.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The halogen atoms and sulfane group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, affecting cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Halogen Substitution

A comparison of halogenated aryl sulfides reveals critical differences in substituent positioning and functional groups:

Key Observations:

- Halogen Positioning: The target compound’s iodine at position 5 distinguishes it from analogs like the benzofuran derivative in , where iodine occupies a similar position but within a fused ring system. Ortho-fluorine (position 2) in the target compound increases steric tension compared to meta-fluorine in .

- Functional Groups: Sulfanyl (-S-CH₃) groups, as in the target compound and ’s propanone derivative, are less oxidized than sulfonyl (-SO₂) groups (), leading to divergent reactivity in nucleophilic substitutions or redox reactions.

Physical Properties and Crystallinity

- Melting Points: The benzofuran derivative in has a high melting point (459–460 K), attributed to iodine’s role in dense crystal packing. The target compound’s melting point is unreported but likely lower due to its simpler phenyl backbone.

- Crystallographic Tools: Structures of related compounds (e.g., –6) were resolved using SHELX and ORTEP-III, highlighting the importance of these tools in analyzing halogen-sulfur interactions.

Research Implications

The target compound’s combination of halogens and sulfur offers a model for studying:

- Halogen Bonding: Iodine’s polarizability may facilitate halogen bonding in crystal engineering.

- Electronic Effects: Ortho-fluorine and meta-chlorine create a polarized electronic environment, influencing sulfanyl group reactivity in catalytic applications.

Further studies could explore its use in organocatalysis or as a precursor for radiopharmaceuticals, leveraging iodine’s isotopic properties.

Biological Activity

(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, along with a methyl sulfane group. The presence of these halogen atoms significantly influences its reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClFIS |

| Molar Mass | 293.54 g/mol |

| Functional Groups | Halogens (Cl, F, I), Methyl sulfane |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents enhance the compound's ability to bind to enzymes and receptors, modulating their activity. The methyl sulfane group also plays a crucial role in influencing the compound's solubility and stability, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl compounds have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 16 µM, indicating strong antibacterial potential .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial efficacy of fluoroarylbichalcophene derivatives, revealing that compounds with similar structural features to this compound displayed remarkable activity against S. aureus. The study found that:

- Compound MA-1156 : MIC of 16 µM

- Compound MA-1115 : MIC of 32 µM

- Compound MA-1116 : MIC of 64 µM

These findings suggest that the introduction of halogen atoms into the phenyl ring enhances antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning and type of halogen substituents significantly affect the biological activity of these compounds. For example:

- Fluorine Substitution : Increases antimicrobial potency.

- Chlorine vs. Bromine : Chlorinated derivatives often exhibit higher activity compared to their brominated counterparts due to differences in electronegativity and steric effects.

This relationship underscores the importance of molecular design in developing effective antimicrobial agents .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.